molecular formula C17H16N4O4 B252329 N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

货号 B252329
分子量: 340.33 g/mol
InChI 键: HRVPVAKYLGJTJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is known to target and inhibit the activity of a specific enzyme, which plays a crucial role in various cellular processes.

作用机制

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide inhibits the activity of an enzyme called poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in various cellular processes, including DNA repair, cell death, and inflammation. Inhibition of PARP-1 by N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide leads to the accumulation of DNA damage and cell death in cancer cells. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation by inhibiting the activity of PARP-1.
Biochemical and Physiological Effects
N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have various biochemical and physiological effects in different disease models. In cancer models, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit cell growth and induce cell death. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and improve disease symptoms.

实验室实验的优点和局限性

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PARP-1 inhibition. However, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has some limitations, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

未来方向

For N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide research include further investigation of its therapeutic potential in cancer, neurological disorders, and inflammatory diseases. Additionally, more studies are needed to better understand the mechanism of action of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide and its effects on various cellular processes. Further research is also needed to optimize the synthesis method and improve the solubility and stability of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide for better bioavailability and pharmacokinetics. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in humans.

合成方法

The synthesis of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with furan-2-carboxylic acid to form a key intermediate. This intermediate is then reacted with N-(3-bromopropyl)acetamide to form the desired product, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. The synthesis method has been described in detail in various research publications.

科学研究应用

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. In cancer research, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential to treat Alzheimer's disease and multiple sclerosis. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

属性

分子式

C17H16N4O4

分子量

340.33 g/mol

IUPAC 名称

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H16N4O4/c22-15-11-5-1-2-6-12(11)20-14(21-15)17(24)19-9-4-8-18-16(23)13-7-3-10-25-13/h1-3,5-7,10H,4,8-9H2,(H,18,23)(H,19,24)(H,20,21,22)

InChI 键

HRVPVAKYLGJTJF-UHFFFAOYSA-N

手性 SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

规范 SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。